molecular formula C23H32N2O4S2 B4729358 1,4-bis(mesitylsulfonyl)-1,4-diazepane

1,4-bis(mesitylsulfonyl)-1,4-diazepane

Cat. No.: B4729358
M. Wt: 464.6 g/mol
InChI Key: IIUVMBPDUMDLEU-UHFFFAOYSA-N
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Description

1,4-Bis(mesitylsulfonyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes It is characterized by the presence of two mesitylsulfonyl groups attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(mesitylsulfonyl)-1,4-diazepane typically involves the reaction of mesitylsulfonyl chloride with 1,4-diazepane in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common bases used in this reaction include triethylamine and pyridine. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring of the reaction parameters are essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(mesitylsulfonyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

    Substitution: The mesitylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted diazepanes depending on the specific reagents and conditions used.

Scientific Research Applications

1,4-Bis(mesitylsulfonyl)-1,4-diazepane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,4-bis(mesitylsulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The mesitylsulfonyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(methylsulfonyl)benzene
  • 1,4-Bis(trimethylsilyl)benzene
  • 1,4-Bis(phenylethynyl)benzene

Uniqueness

1,4-Bis(mesitylsulfonyl)-1,4-diazepane is unique due to the presence of the mesitylsulfonyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1,4-bis[(2,4,6-trimethylphenyl)sulfonyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4S2/c1-16-12-18(3)22(19(4)13-16)30(26,27)24-8-7-9-25(11-10-24)31(28,29)23-20(5)14-17(2)15-21(23)6/h12-15H,7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUVMBPDUMDLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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